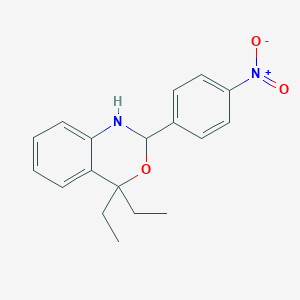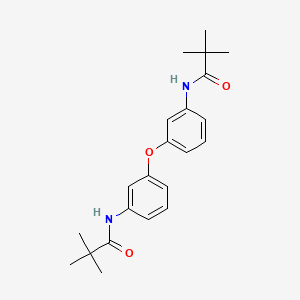![molecular formula C14H21NO2S B11112098 3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a piperidine ring substituted with a methyl group and a methanesulfonyl group attached to a 2-methylphenyl moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.
Coupling with the 2-Methylphenyl Moiety: The final step involves coupling the piperidine derivative with the 2-methylphenyl moiety, often through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]MORPHOLINE: Contains a morpholine ring instead of a piperidine ring.
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]AZEPANE: Features an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C14H21NO2S |
|---|---|
分子量 |
267.39 g/mol |
IUPAC 名称 |
3-methyl-1-[(2-methylphenyl)methylsulfonyl]piperidine |
InChI |
InChI=1S/C14H21NO2S/c1-12-6-5-9-15(10-12)18(16,17)11-14-8-4-3-7-13(14)2/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
InChI 键 |
UGUKCIYZSVNDMM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11112017.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11112036.png)
![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B11112086.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112105.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
![2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide](/img/structure/B11112107.png)
![2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol](/img/structure/B11112115.png)

